Gemcitabine monophosphate formate salt, with the Chemical Abstracts Service number 116371-67-6, is a derivative of gemcitabine, a well-known nucleoside analog used in cancer therapy. Specifically, it is one of the active intermediates of gemcitabine, exhibiting synergistic anti-cancer effects. The compound has garnered attention for its potential applications in targeted drug delivery systems and combination therapies for various cancers, including non-small cell lung cancer and bladder cancer .
Gemcitabine monophosphate formate salt is classified under nucleosides and nucleotides. It is synthesized through the phosphorylation of gemcitabine, typically facilitated by enzymes such as deoxycytidine kinase in the presence of adenosine triphosphate (ATP) and magnesium ions. This compound plays a crucial role in enhancing the efficacy of gemcitabine as an anti-cancer agent by improving its pharmacological properties.
The synthesis of gemcitabine monophosphate involves several key steps:
Gemcitabine monophosphate formate salt has a molecular formula of with a molecular weight of approximately 389.20 g/mol. The structural representation includes:
Gemcitabine monophosphate can undergo several chemical reactions:
Gemcitabine monophosphate exerts its anti-cancer effects primarily through the following mechanisms:
Gemcitabine monophosphate formate salt has various applications in scientific research and clinical settings:
The synthesis of gemcitabine monophosphate formate salt relies on precise stereochemical control during intermediate formation. A patented high-selectivity route employs a Reformatsky reaction between ethyl bromodifluoroacetate and O-isopropylidene-D-glyceraldehyde under zinc catalysis. This reaction achieves >95% diastereomeric excess (d.e.) by implementing:
An alternative pathway uses oxidative cleavage of L-xylose derivatives with sodium periodate, followed by stereoselective reduction. This method achieves 88% yield but requires additional purification steps [3].
Table 1: Comparison of Key Gemcitabine Intermediate Synthesis Methods
| Method | Reaction Temperature | Diastereomeric Excess | Yield | Key Selectivity Control | |
|---|---|---|---|---|---|
| Reformatsky (Microreactor) | 0–5°C | >95% | 92% | Continuous-flow mixing | |
| Oxidative Cleavage | 25°C | 85% | 88% | Sodium borohydride reduction | |
| Zinc-Mediated Condensation | 40–45°C | 90% | 86% | Iodine catalysis | [7] |
Phosphorylation of gemcitabine employs nucleophilic catalysis and metal-assisted mechanisms:
Table 2: Catalytic Performance in Monophosphate Formation
| Catalyst System | Temperature | Reaction Time (h) | Yield | Byproduct Formation | |
|---|---|---|---|---|---|
| DMAP (10 mol%) | −20°C | 4 | 85% | <5% diester | |
| ZnCl₂ (5 mol%) | 25°C | 1.5 | 78% | 12% hydrolyzed phosphate | |
| Biomimetic (His/Asp) | 37°C | 0.5 | 90% | Undetectable | [8] |
Conversion of gemcitabine monophosphate to its formate salt requires stringent control of stoichiometry and crystallization dynamics:
The reaction follows second-order kinetics:Rate = k[Gem-MP][HCOO⁻]where k = 0.024 M⁻¹min⁻¹ at 20°C (activation energy = 45 kJ/mol) [3].
Final product purity depends on solvent selection and thermal gradients:
Table 3: Crystallization Solvent System Performance
| Solvent Blend (v/v) | Polarity Index | Crystal Habit | Purity (%) | Yield (%) | |
|---|---|---|---|---|---|
| Methanol/Ethyl acetate (70:30) | 5.8 | Plate-like | 99.3 | 94 | |
| Acetonitrile/Water (85:15) | 6.3 | Needles | 99.1 | 97 | |
| THF/Heptane (60:40) | 4.1 | Irregular | 98.5 | 89 | [1] [3] |
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8